molecular formula C15H24ClNO4 B4236434 5-Methyl-2-(2-methylpropyl)-4-(morpholin-4-ylmethyl)furan-3-carboxylic acid;hydrochloride

5-Methyl-2-(2-methylpropyl)-4-(morpholin-4-ylmethyl)furan-3-carboxylic acid;hydrochloride

Cat. No.: B4236434
M. Wt: 317.81 g/mol
InChI Key: AAVFATXQOYDKGQ-UHFFFAOYSA-N
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Description

5-Methyl-2-(2-methylpropyl)-4-(morpholin-4-ylmethyl)furan-3-carboxylic acid;hydrochloride is a synthetic organic compound. It is characterized by the presence of a furoic acid core, substituted with isobutyl, methyl, and morpholinylmethyl groups. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(2-methylpropyl)-4-(morpholin-4-ylmethyl)furan-3-carboxylic acid;hydrochloride typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the furoic acid core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions: Introduction of isobutyl, methyl, and morpholinylmethyl groups through various substitution reactions.

    Formation of the hydrochloride salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include:

  • Use of catalysts to enhance reaction rates.
  • Optimization of reaction temperatures and pressures.
  • Purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(2-methylpropyl)-4-(morpholin-4-ylmethyl)furan-3-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkyl halides, acids, and bases.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

5-Methyl-2-(2-methylpropyl)-4-(morpholin-4-ylmethyl)furan-3-carboxylic acid;hydrochloride may have various applications in scientific research, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Use in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(2-methylpropyl)-4-(morpholin-4-ylmethyl)furan-3-carboxylic acid;hydrochloride would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to various biological effects. The pathways involved would be specific to the compound’s activity and the context in which it is used.

Comparison with Similar Compounds

Similar Compounds

    2-isobutyl-5-methyl-3-furoic acid: Lacks the morpholinylmethyl group.

    4-(4-morpholinylmethyl)-3-furoic acid: Lacks the isobutyl and methyl groups.

    5-methyl-4-(4-morpholinylmethyl)-3-furoic acid: Lacks the isobutyl group.

Uniqueness

5-Methyl-2-(2-methylpropyl)-4-(morpholin-4-ylmethyl)furan-3-carboxylic acid;hydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

5-methyl-2-(2-methylpropyl)-4-(morpholin-4-ylmethyl)furan-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4.ClH/c1-10(2)8-13-14(15(17)18)12(11(3)20-13)9-16-4-6-19-7-5-16;/h10H,4-9H2,1-3H3,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVFATXQOYDKGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(O1)CC(C)C)C(=O)O)CN2CCOCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-2-(2-methylpropyl)-4-(morpholin-4-ylmethyl)furan-3-carboxylic acid;hydrochloride
Reactant of Route 2
5-Methyl-2-(2-methylpropyl)-4-(morpholin-4-ylmethyl)furan-3-carboxylic acid;hydrochloride
Reactant of Route 3
5-Methyl-2-(2-methylpropyl)-4-(morpholin-4-ylmethyl)furan-3-carboxylic acid;hydrochloride
Reactant of Route 4
Reactant of Route 4
5-Methyl-2-(2-methylpropyl)-4-(morpholin-4-ylmethyl)furan-3-carboxylic acid;hydrochloride
Reactant of Route 5
5-Methyl-2-(2-methylpropyl)-4-(morpholin-4-ylmethyl)furan-3-carboxylic acid;hydrochloride
Reactant of Route 6
5-Methyl-2-(2-methylpropyl)-4-(morpholin-4-ylmethyl)furan-3-carboxylic acid;hydrochloride

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